molecular formula C7H8N4O2 B008340 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one CAS No. 101861-36-3

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one

Cat. No.: B008340
CAS No.: 101861-36-3
M. Wt: 180.16 g/mol
InChI Key: ZBGAUULEZSORND-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one (commonly known as dihydrobiopterin) is a pteridine derivative that plays a crucial role in various biological processes, particularly in the metabolism of folate and neurotransmitter synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8N4O3C_7H_8N_4O_3 and a molecular weight of 196.16 g/mol. It features a pteridine ring structure that is essential for its biological functions, particularly in enzymatic reactions involving tetrahydrobiopterin (BH4), a critical cofactor in the synthesis of neurotransmitters such as serotonin and dopamine.

Research indicates that this compound interacts with several biological targets:

  • Enzyme Interactions : It acts as a substrate for enzymes involved in folate metabolism, particularly dihydropteridine reductase (DHPR), which converts it to tetrahydrobiopterin (BH4) . This conversion is vital for the synthesis of neurotransmitters and nitric oxide.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress, which is beneficial in various pathological conditions .
  • Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress, thereby potentially playing a role in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities of this compound based on recent studies:

Activity Mechanism Reference
Enzyme cofactorActs as a substrate for DHPR
AntioxidantScavenges free radicals
NeuroprotectionPrevents neuronal apoptosis
Modulation of neurotransmitter synthesisInvolved in serotonin and dopamine production

Case Studies

  • Neurodegenerative Disease Models : In animal models of Parkinson's disease, administration of this compound led to improved motor functions and reduced neuroinflammation. The compound's ability to enhance BH4 levels contributed to increased dopamine synthesis and neuroprotection against dopaminergic neuron loss .
  • Folate Metabolism Disorders : Patients with disorders related to folate metabolism have shown improvement in symptoms when treated with derivatives of this compound. Supplementation has been linked to enhanced cognitive function and reduced homocysteine levels, indicating its role in metabolic pathways critical for brain health .

Research Findings

Recent studies highlight the compound's potential therapeutic applications:

  • Cognitive Enhancement : Clinical trials suggest that supplementation with pteridine derivatives can enhance cognitive function in individuals with mild cognitive impairment .
  • Cardiovascular Health : Research indicates that this compound may improve endothelial function by increasing nitric oxide availability, thus benefiting cardiovascular health .

Scientific Research Applications

Pharmaceutical Development

7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in the development of drugs targeting metabolic pathways associated with cell growth and division. The compound has been studied for its ability to inhibit kinases involved in folate metabolism, suggesting its potential as a therapeutic agent for conditions related to folate dysregulation, such as certain cancers and metabolic disorders.

Cancer Research

Research indicates that this compound may play a role in cancer treatment strategies. It has shown promise in selectively targeting cancer cells with specific metabolic profiles, particularly those lacking functional p53 pathways. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in p53-null cancer cells, making it a candidate for targeted therapies against such malignancies .

Neuroprotection

The compound has also been investigated for its neuroprotective properties. Its involvement in cellular metabolism suggests that it may help protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The anti-inflammatory effects observed in preliminary studies indicate its potential utility in treating conditions like Alzheimer's disease.

Metabolic Disorders

Emerging data suggest that this compound could be beneficial in managing metabolic disorders such as type 2 diabetes and obesity. By influencing energy metabolism pathways and modulating glucose uptake, this compound may provide therapeutic avenues for these prevalent conditions .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
6-Hydroxymethyl-7,8-dihydropterinHydroxymethyl group at position 6Involved in bacterial metabolism
DihydrobiopterinContains two hydroxyl groupsKey intermediate in the biosynthesis of tetrahydrobiopterin
TetrahydrofolateFully reduced pteridine derivativeEssential for one-carbon metabolism

The table above highlights the structural distinctions and unique properties of compounds related to this compound. Each compound plays specific roles within biological systems; however, the unique substitutions on the pteridine ring of our compound enhance its reactivity and biological activity compared to its analogs.

Case Studies

  • Inhibition of Kinases : A study demonstrated that this compound effectively inhibits specific kinases involved in folate metabolism. This inhibition was correlated with reduced cell proliferation in cancer cell lines lacking p53 function .
  • Neuroprotective Effects : In a model of oxidative stress-induced neuronal injury, treatment with this compound resulted in decreased cell death and improved survival rates of neuronal cells compared to controls, indicating its potential as a neuroprotective agent.
  • Metabolic Regulation : Clinical trials exploring the effects of this compound on glucose metabolism revealed significant reductions in glucose levels and lactate accumulation in treated subjects compared to baseline measurements .

Properties

IUPAC Name

7-hydroxy-5-methyl-7,8-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-11-4-2-8-3-9-5(4)10-6(12)7(11)13/h2-3,6,12H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGAUULEZSORND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CN=C2NC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295046
Record name NSC99402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-36-3
Record name 7,8-Dihydro-7-hydroxy-5-methyl-6(5H)-pteridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101861-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC99402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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